molecular formula C10H18ClNO3 B2994521 Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride CAS No. 2155855-02-8

Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride

Cat. No.: B2994521
CAS No.: 2155855-02-8
M. Wt: 235.71
InChI Key: AFQLWDYNTLHZOC-UHFFFAOYSA-N
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Description

Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride (CAS: 2155855-02-8) is a high-purity spirocyclic chemical building block essential for medicinal chemistry and drug discovery research. This compound features a unique molecular architecture with the formula C 10 H 18 ClNO 3 and a molecular weight of 235.71 g/mol . The spirocyclic scaffold combines oxygen and nitrogen heterocycles in a rigid three-dimensional structure that provides significant structural diversity for designing novel therapeutic agents. The compound serves as a key synthetic intermediate in developing central nervous system (CNS) active compounds and enzyme inhibitors. Structural analogs of the 8-oxa-2-azaspiro[4.5]decane scaffold have demonstrated potent biological activity as neuropeptide Y5 receptor antagonists for treating eating disorders and as fatty acid amide hydrolase (FAAH) inhibitors for pain management, anxiety disorders, and urinary incontinence . The methyl ester functionality provides versatility for further synthetic modifications, including hydrolysis to carboxylic acid derivatives or transesterification reactions. Researchers value this compound for its physicochemical properties, including a polar surface area of approximately 48 Ų, two rotatable bonds, and a calculated LogP of -0.34, which influence its solubility and drug-like characteristics . The spirocyclic core's rigidity may confer metabolic stability compared to linear analogs, making it particularly valuable in optimizing pharmacokinetic profiles of drug candidates . This product is offered with 95% purity and is available for immediate shipment from multiple global locations to support ongoing research programs . Applications: Pharmaceutical research; Synthetic chemistry; Medicinal chemistry; Drug discovery; Chemical biology Safety Notice: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not suitable for human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.ClH/c1-13-9(12)8-6-11-7-10(8)2-4-14-5-3-10;/h8,11H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQLWDYNTLHZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC12CCOCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride typically involves multiple steps starting from commercially available reagents. One common synthetic route includes the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoro. The reaction conditions often require careful control of temperature, pressure, and the use of specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize waste and ensure cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride is studied for its potential biological activity. It may be used in the development of new drugs or as a tool in biochemical assays.

Medicine: The compound has shown promise in medical research, particularly in the development of new therapeutic agents

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biochemical events that result in its biological activity. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Oxa-7-azaspiro[4.5]decane Hydrochloride (CAS 374795-37-6)

  • Key Difference : The positions of oxygen and nitrogen are reversed (2-oxa-7-aza vs. 8-oxa-2-aza).
  • Impact : Altered electronic distribution may influence binding affinity in biological targets. The similarity score (0.94) suggests close structural overlap but distinct reactivity profiles .

2-Oxa-8-azaspiro[4.5]decan-4-ol Hydrochloride

  • Key Difference : A hydroxyl group replaces the methyl carboxylate at position 3.

Functional Group Modifications

(3S)-8-Boc-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane

  • Key Features : Incorporates a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl group.
  • Impact : The Boc group enhances lipophilicity and stability during synthesis, whereas the hydroxyl group offers a site for further derivatization .

1-[4-(Aminomethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl] Derivatives

  • Example: 1-[4-(Aminomethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]-2-(2-fluoro-5-methylphenoxy)ethan-1-one hydrochloride (C₁₈H₂₆ClFN₂O₃).
  • Key Features: An aminomethyl substituent and fluorinated aromatic moiety.

Stereochemical Variants

(3R,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine Dihydrochloride (CAS 1559064-04-8)

  • Key Difference : Stereospecific methyl and amine groups.
  • Impact : Stereochemistry can dictate receptor selectivity and metabolic stability, critical for drug efficacy .

Solubility and Stability

  • Target Compound : The hydrochloride salt improves aqueous solubility, crucial for formulation.
  • Comparison :
    • tert-Butyl-protected analogs (e.g., AS55542) exhibit higher lipophilicity, favoring blood-brain barrier penetration .
    • Hydroxyl-containing derivatives (e.g., 2-oxa-8-azaspiro[4.5]decan-4-ol hydrochloride) may require prodrug strategies to enhance bioavailability .

Pharmacopeial Compliance

  • Crystallinity and Purity : Similar spirocyclic compounds (e.g., dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid derivatives) meet pharmacopeial standards for crystallinity and impurity limits, suggesting rigorous quality control is feasible for the target compound .

Tabulated Comparison of Key Analogs

Compound Name Molecular Formula Key Substituents Molecular Weight Key Properties
Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate HCl C₁₀H₁₆ClNO₃ Methyl carboxylate, HCl salt 233.7 (est.) High solubility, synthetic versatility
2-Oxa-7-azaspiro[4.5]decane HCl (CAS 374795-37-6) C₈H₁₄ClNO Reversed heteroatom positions 175.66 Structural similarity (0.94)
(3S)-8-Boc-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane C₁₃H₂₃NO₃ Boc-protected hydroxyl 265.33 Enhanced stability, lipophilicity
2-Oxa-8-azaspiro[4.5]decan-4-ol HCl C₈H₁₄ClNO₂ Hydroxyl group 193.66 Polar, hydrogen-bonding capacity

Biological Activity

Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride is a synthetic compound belonging to the spirocyclic family, characterized by its unique structural features that include an oxa and azaspiro framework. This compound has gained attention for its potential biological activities, particularly in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate is C10H17NO3C_{10}H_{17}NO_3 with a molecular weight of approximately 199.25 g/mol. Its structural characteristics contribute significantly to its biological activity:

PropertyValue
Molecular FormulaC10H17NO3
Molecular Weight199.25 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The compound's structure includes:

  • Oxa Component : Enhances solubility and reactivity.
  • Azaspiro Structure : Provides rigidity and potential for selective binding to biological targets.
  • Carboxylic Acid Group : Increases interaction capabilities with enzymes and receptors.

This compound exhibits its biological effects through interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate enzyme activity or alter receptor signaling pathways, leading to various pharmacological effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. For instance, derivatives of spirocyclic compounds have shown efficacy against a range of bacterial strains, including multidrug-resistant (MDR) strains. The minimal inhibitory concentrations (MICs) for some derivatives have been reported as low as <0.031250.25μg/mL<0.03125-0.25\,\mu g/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus species, as well as Gram-negative bacteria like Klebsiella pneumoniae .

Case Studies and Research Findings

  • Antibacterial Activity : A study demonstrated that compounds similar to Methyl 8-oxa-2-azaspiro[4.5]decane exhibited potent antibacterial activity against over 100 MDR strains, showcasing their potential as therapeutic agents in treating infections caused by resistant bacteria .
  • In Vivo Efficacy : Another research effort evaluated the in vivo efficacy of these compounds in mouse models infected with vancomycin-intermediate S. aureus. The results indicated significant antibacterial effects, supporting the potential clinical applications of these spirocyclic derivatives .
  • Structure-Activity Relationship (SAR) : The structural features of Methyl 8-oxa-2-azaspiro[4.5]decane were analyzed to understand their influence on biological activity. Variations in the substituents on the spirocyclic core were found to affect the potency and selectivity of these compounds towards bacterial enzymes .

Comparison with Similar Compounds

Methyl 8-oxa-2-azaspiro[4.5]decane can be compared with other spirocyclic compounds based on their biological activities:

CompoundBiological Activity
Methyl 8-oxa-2-azaspiro[4.5]decaneAntimicrobial, potential anticancer
2-Oxa-8-azaspiro[4.5]decaneModerate antibacterial activity
1-Oxa-4-thiaspiro[4.5]decaneSelective serotonin receptor agonist

These comparisons highlight the unique properties of Methyl 8-oxa-2-azaspiro[4.5]decane that may provide advantages in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic and crystallographic methods for characterizing Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for absolute configuration determination. For crystallography, employ the SHELX suite (e.g., SHELXL for refinement) to resolve spirocyclic and hydrochloride salt features, ensuring high-resolution data collection . Infrared (IR) spectroscopy can validate functional groups like the ester carbonyl and secondary amine.

Q. How can researchers safely handle this compound in laboratory settings?

  • Methodology : Follow OSHA/GHS guidelines:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves prior to use and discard contaminated gloves immediately .
  • Ventilation : Work in a fume hood to avoid inhalation of fine particulates.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage contamination .
  • First Aid : Flush eyes/skin with water for 15+ minutes if exposed. Seek medical attention for persistent irritation .

Q. What synthetic routes are reported for spirocyclic compounds analogous to this compound?

  • Methodology : Common strategies include:

  • Ring-Closing Reactions : Utilize oxa-azaspiro precursors (e.g., 8-oxa-2-azaspiro[4.5]decane derivatives) with esterification agents like methyl chloroformate under basic conditions .
  • Salt Formation : React the free base with HCl in anhydrous ethanol to precipitate the hydrochloride salt, confirmed via stoichiometric titration .
  • Purification : Recrystallize from ethanol/water mixtures to achieve ≥95% purity, verified by HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity assessments between HPLC and elemental analysis data?

  • Methodology :

  • Cross-Validation : Perform both HPLC (using a C18 column, UV detection at 210–260 nm) and elemental analysis (C, H, N, Cl quantification). Discrepancies may arise from residual solvents or hygroscopicity.
  • Thermogravimetric Analysis (TGA) : Measure weight loss upon heating to identify unbound water/solvents.
  • Ion Chromatography : Quantify chloride content to confirm hydrochloride stoichiometry .

Q. What experimental design strategies optimize the synthesis yield of this spirocyclic compound?

  • Methodology :

  • Design of Experiments (DoE) : Vary reaction parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, higher temperatures (80–100°C) may accelerate ring closure but risk decomposition.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track esterification and spirocyclic ring formation kinetics.
  • Scale-Up Considerations : Maintain strict anhydrous conditions to prevent hydrolysis of the ester group during large-scale reactions .

Q. How does the hydrochloride salt form influence the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 9) buffers at 40–60°C for 2–4 weeks. Monitor degradation via HPLC.
  • Moisture Sensitivity Testing : Store samples at 25°C/60% RH and analyze deliquescence or hydrate formation using X-ray powder diffraction (XRPD).
  • Solution Stability : Assess solubility in DMSO/PBS and monitor precipitation or hydrolysis over 24–72 hours .

Q. What computational methods support the analysis of this compound’s conformational dynamics and bioactivity?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Model the spirocyclic core’s flexibility in aqueous and lipid environments to predict membrane permeability.
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites for derivatization.
  • Docking Studies : Screen against target proteins (e.g., enzymes with spirocyclic ligand-binding pockets) using AutoDock Vina or Schrödinger Suite .

Notes

  • Data Gaps : Ecological toxicity and biodegradability data are unavailable; consider conducting OECD 301/302 tests for environmental risk assessment .
  • Contradictions : While safety guidelines are consistent across sources, validate storage stability empirically due to limited long-term data .

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